N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
This compound features a 1,3,4-thiadiazole core substituted with a thioether-linked furan-2-ylmethyl amide group and a piperidine-4-carboxamide moiety bearing a methylsulfonyl substituent. The 1,3,4-thiadiazole ring is a heterocycle known for its metabolic stability and role in enzyme inhibition (e.g., carbonic anhydrase, kinases) . The methylsulfonyl group enhances polarity and solubility, while the furan ring may contribute to π-π interactions in target binding. Its synthesis likely involves coupling reactions between thiadiazole intermediates and functionalized amines or carboxylic acids, as seen in analogous compounds .
Properties
IUPAC Name |
N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O5S3/c1-29(24,25)21-6-4-11(5-7-21)14(23)18-15-19-20-16(28-15)27-10-13(22)17-9-12-3-2-8-26-12/h2-3,8,11H,4-7,9-10H2,1H3,(H,17,22)(H,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJIJKLYMUFATO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound that incorporates a variety of structural features known for their potential biological activities. This article discusses its biological activity, synthesizing relevant research findings, data tables, and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₃S₂ |
| Molecular Weight | 354.44 g/mol |
| Key Structural Features | Thiadiazole ring, furan moiety, piperidine structure |
The presence of these moieties contributes to the compound's diverse biological activities, particularly in medicinal chemistry.
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities:
-
Antimicrobial Activity : Thiadiazole derivatives are well-documented for their antimicrobial properties. Studies have shown that compounds with thiadiazole structures can effectively combat various pathogens.
- Case Study : In vitro studies revealed that certain thiadiazole derivatives demonstrated potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Anticancer Properties : The incorporation of a furan ring and thiadiazole moiety has been linked to anticancer effects. Research has indicated that these compounds can inhibit cancer cell proliferation through various mechanisms, including DNA synthesis inhibition and apoptosis induction .
- Anti-inflammatory Effects : The amide group present in the structure may contribute to anti-inflammatory activity by modulating inflammatory pathways within the body .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Compounds containing thiadiazole rings have been shown to inhibit enzymes involved in cancer progression and inflammation.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
- Formation of the thiadiazole ring through condensation reactions.
- Introduction of the furan moiety via electrophilic substitution.
- Coupling with piperidine derivatives to form the final amide structure.
These methods are crucial for obtaining high-purity compounds suitable for biological evaluation.
Comparison with Similar Compounds
Structural Analogs and Core Modifications
Key analogs are compared in Table 1.
Table 1: Structural Comparison with Analogous Compounds
Key Observations :
- Core Heterocycle : Replacement of 1,3,4-thiadiazole with thiazole () or oxadiazole () alters ring strain and electronic properties, affecting target selectivity .
- Substituent Effects : The target compound’s piperidine-4-carboxamide group improves solubility compared to aromatic substituents (e.g., p-tolyl in ) . The furan-2-ylmethyl group may enhance binding affinity relative to benzyl or pyridinyl analogs .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
Key Findings :
Analytical Comparison :
- Molecular networking () suggests the target compound’s MS/MS fragmentation would cluster with other thiadiazole derivatives (cosine score >0.8), distinguishing it from oxadiazole or thiazole analogs .
- NMR profiling would highlight distinct shifts for the piperidine sulfonyl group (~3.1 ppm for CH3SO2) and furan protons (~7.5–6.5 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
